Product packaging for 5-epi Emtricitabine-13C,15N2(Cat. No.:)

5-epi Emtricitabine-13C,15N2

Cat. No.: B13838239
M. Wt: 250.23 g/mol
InChI Key: XQSPYNMVSIKCOC-FTAPCUFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nucleoside Analogues as Probes in Biochemical and Molecular Biology Investigations

Nucleoside analogues are synthetic compounds that are structurally similar to natural nucleosides (the building blocks of DNA and RNA). nih.govresearchgate.netfda.gov They typically consist of a modified nucleobase or sugar moiety. nih.govfda.gov Because of this structural mimicry, cells and their enzymes can mistake these analogues for their natural counterparts. researchgate.netpharmaffiliates.com This property makes them invaluable tools and therapeutic agents in biochemistry and molecular biology. researchgate.netfda.govpharmaffiliates.com

As probes for biochemical and molecular biology investigations, nucleoside analogues serve several critical functions:

Elucidating Enzyme Mechanisms: They are instrumental in studying the mechanisms of enzymes involved in nucleic acid metabolism, such as polymerases and kinases. researchgate.netnih.gov By observing how these enzymes interact with or are inhibited by the analogues, researchers can deduce their function, substrate specificity, and catalytic processes. nih.gov

Probing DNA and RNA Structure and Function: Fluorescent nucleoside analogues can be incorporated into DNA or RNA strands. acanthusresearch.com These probes act as reporters, with their fluorescent properties changing in response to alterations in the local environment, allowing for real-time monitoring of DNA-protein interactions, DNA replication, and RNA folding. acanthusresearch.com

Investigating Cellular Processes: Analogues like 5-ethynyl-2′-deoxyuridine (EdU) are used to study DNA replication and cell proliferation. EdU is incorporated into newly synthesized DNA, and its alkyne group can be tagged with a fluorescent azide, allowing for the visualization and quantification of cells undergoing DNA synthesis.

Therapeutic Agents: Many nucleoside analogues function as potent antiviral and anticancer drugs. nih.govresearchgate.netpharmaffiliates.com They can act as chain terminators in DNA or RNA synthesis, a mechanism exploited by numerous HIV drugs like Emtricitabine (B123318), or inhibit key enzymes required for cell replication, as seen in cancer chemotherapy. drugbank.comresearchgate.netnih.gov

The development and application of nucleoside analogues as probes have significantly advanced our understanding of fundamental biological processes and have been pivotal in the creation of effective therapeutic strategies for a range of diseases. researchgate.netfda.gov

Definition and Specificity of 5-epi Emtricitabine-13C,15N2 as a Specialized Research Tool

This compound is a stable isotope-labeled form of 5-epi Emtricitabine. To understand its specificity, one must first understand its components:

Emtricitabine: A nucleoside reverse transcriptase inhibitor and a potent antiviral drug used in the treatment of HIV infection. drugbank.com Its chemical name is 4-amino-5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidin-2-one.

5-epi Emtricitabine: This is an epimer of Emtricitabine, meaning it differs in the configuration at one specific chiral center, in this case, the C5 position of the oxathiolane ring. Its chemical name is 4-amino-5-fluoro-1-[(2R,5R )-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone. lgcstandards.com 5-epi Emtricitabine is recognized as a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient, Emtricitabine. simsonpharma.com

-13C,15N2: This suffix indicates that the molecule has been labeled with stable isotopes. Specifically, one carbon atom in the pyrimidinone ring has been replaced with its heavier isotope, carbon-13, and the two nitrogen atoms in the ring have been replaced with nitrogen-15. lgcstandards.com

Therefore, This compound is a high-purity reference material where the known impurity of Emtricitabine has been intentionally synthesized with heavy isotopes.

The specificity of This compound as a specialized research tool lies in its application as an internal standard for analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS). nih.govresearchgate.net In pharmaceutical quality control and bioanalytical studies, it is crucial to accurately detect and quantify impurities like 5-epi Emtricitabine.

The labeled compound is chemically identical to the unlabeled 5-epi Emtricitabine impurity but has a higher mass. lgcstandards.com When added in a known quantity to a sample being analyzed, it co-elutes with the unlabeled impurity during chromatography but is distinguished by the mass spectrometer. This allows for precise and accurate quantification of the 5-epi Emtricitabine impurity in a sample, correcting for any variability or loss during sample preparation and analysis. Its use is critical for ensuring the purity and safety of the Emtricitabine drug product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O3S B13838239 5-epi Emtricitabine-13C,15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FN3O3S

Molecular Weight

250.23 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1/i8+1,11+1,12+1

InChI Key

XQSPYNMVSIKCOC-FTAPCUFXSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Origin of Product

United States

Synthetic Strategies for Isotopic Enrichment of 5 Epi Emtricitabine Analogs

Chemical Methodologies for Site-Specific ¹³C and ¹⁵N Labeling of Pyrimidine (B1678525) Nucleosides

The chemical synthesis of pyrimidine nucleosides with site-specific isotopic labels offers precision in placing the isotopes at desired atomic positions. isotope.com This is particularly advantageous for detailed NMR structural and dynamics studies. acs.orgfigshare.com

A common strategy involves the synthesis of a labeled pyrimidine base, which is then coupled to a suitable sugar moiety. For the synthesis of ¹³C and ¹⁵N labeled pyrimidine bases like cytosine or uracil, precursors containing the desired isotopes are used. For instance, [¹³C, ¹⁵N]-labeled urea, K¹³CN, and ¹³C-labeled bromoacetic acid can serve as sources for ¹⁵N1, ¹⁵N3, ¹³C2, ¹³C6, and ¹³C4/¹³C5 atoms of the pyrimidine ring, respectively. nih.gov The synthesis of fully [¹³C/¹⁵N] labeled pyrimidine nucleosides has been achieved starting from ¹³C-glucose and labeled nucleobases. acs.orgnih.govacs.org

Once the labeled pyrimidine base is synthesized, it is coupled to a protected sugar derivative. The Vorbrüggen glycosylation is a widely used method for this coupling, which involves the reaction of a silylated nucleobase with an activated sugar derivative, often in the presence of a Lewis acid catalyst. researchgate.netmit.edu The choice of protecting groups on the sugar and the reaction conditions are critical for controlling the stereochemistry of the glycosidic bond formation. numberanalytics.com For example, a method for the synthesis of emtricitabine (B123318) and lamivudine (B182088) utilizes chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent to promote the Vorbrüggen glycosylation, leading to the desired cis-oxathiolane (B17513) products. mit.edu

Table 1: Key Chemical Synthesis Approaches for Labeled Pyrimidine Nucleosides

Step Description Key Reagents/Methods Reference
Labeled Base Synthesis Construction of the pyrimidine ring using isotopically labeled precursors. [¹³C, ¹⁵N]-urea, K¹³CN, ¹³C-bromoacetic acid nih.gov
Glycosylation Coupling of the labeled base with a protected sugar moiety. Vorbrüggen glycosylation, TMSCl/NaI researchgate.netmit.edu
Stereocontrol Use of protecting groups and specific reaction conditions to achieve the desired stereochemistry. Chiral auxiliaries, specific catalysts numberanalytics.comacs.org

Enzymatic and Chemo-Enzymatic Approaches for Isotope-Labeled Nucleoside Production

Enzymatic and chemo-enzymatic methods provide powerful and often more efficient alternatives to purely chemical synthesis for producing isotopically labeled nucleosides. isotope.com These methods leverage the high specificity and efficiency of enzymes to catalyze key steps in the synthetic pathway. oup.comnih.gov

A significant chemo-enzymatic approach combines the chemical synthesis of selectively labeled precursors (both the nucleobase and the ribose sugar) with enzymatic coupling to form the final nucleoside triphosphate. nih.gov This strategy has been shown to produce gram quantities of labeled nucleotides with high yields (>80%). nih.gov Enzymes from the pentose (B10789219) phosphate (B84403) pathway can be used to efficiently couple a chemically synthesized ribose and a labeled nucleobase. nih.govoup.com For example, purine (B94841) nucleoside phosphorylase (PNP) can be used to catalyze the ribosylation of purine and 8-azapurine (B62227) analogs. mdpi.com

This approach offers several advantages over traditional methods:

High Yields: Chemo-enzymatic syntheses can achieve significantly higher yields compared to purely chemical routes, which often suffer from low yields, especially for larger oligonucleotides. nih.gov

Versatility: It allows for the production of a wide variety of labeling patterns that may be difficult to achieve through other methods. nih.gov

Efficiency: The use of enzymes can streamline the process, reducing the number of steps and the need for extensive purification of intermediates. oup.comnih.gov

Metabolic labeling in organisms like E. coli is another enzymatic approach. By growing mutant strains on media containing ¹³C-labeled carbon sources like pyruvate (B1213749) or glycerol, along with ¹⁵N-labeled nitrogen sources, it's possible to produce ribonucleotides with specific labeling patterns. nih.govnih.gov For instance, using [3-¹³C]-pyruvate can lead to selective enrichment at specific carbon positions in both the ribose and the base moieties. nih.gov

Table 2: Comparison of Synthesis Methods for Labeled Nucleotides

Method Advantages Disadvantages Key Enzymes Reference
Chemical Synthesis High precision in label placement, versatile for any isotopomer. acs.org Often involves multiple steps, can have low yields. acs.org N/A acs.org
Chemo-Enzymatic Synthesis High yields (>80%), versatile labeling patterns, efficient. nih.gov Requires availability of specific enzymes. Pentose phosphate pathway enzymes, Purine Nucleoside Phosphorylase (PNP). nih.govoup.commdpi.com nih.govoup.comnih.gov
Metabolic Labeling In vivo production of labeled nucleotides. Potential for isotopic scrambling, may require specific mutant strains. nih.gov Enzymes of cellular metabolic pathways. nih.govnih.gov

Considerations for Stereochemically Controlled Synthesis and Isotopic Labeling of Epimers

The synthesis of a specific epimer like 5-epi Emtricitabine requires precise control over the stereochemistry at the chiral centers of the nucleoside analog. numberanalytics.com Emtricitabine has two chiral centers, leading to four possible stereoisomers. The biological activity of nucleoside analogs is often highly dependent on their stereochemistry. google.com

Achieving stereocontrol is a major challenge in nucleoside synthesis. numberanalytics.com Strategies to address this include:

Use of Chiral Auxiliaries: These can be employed to direct the stereochemical outcome of reactions. numberanalytics.com

Stereoselective Catalysts: Chiral catalysts can be used to favor the formation of one stereoisomer over others. For instance, levamisole (B84282) has been shown to influence the stereochemistry during the synthesis of lamivudine. acs.org

Substrate-Controlled Synthesis: The inherent stereochemistry of the starting materials can be used to guide the formation of the desired product. This often involves starting from a chiral pool of carbohydrates. yuntsg.com

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. acs.org

In the context of emtricitabine and its epimers, controlling the stereochemistry of the 1,3-oxathiolane (B1218472) ring is crucial. mit.edu One novel strategy involves using a chiral acid to simultaneously activate the sugar for glycosylation and transfer stereochemical information to the substrate. acs.org Furthermore, the choice of activators and protecting groups during phosphoramidite (B1245037) coupling can influence the final diastereomeric ratio of the product. nih.gov The development of stereoselective routes is essential for accessing pure epimers like 5-epi Emtricitabine for detailed biological and structural evaluation. kuleuven.be

Advanced Analytical Applications of 5 Epi Emtricitabine 13c,15n2

Quantitative Bioanalysis using Stable Isotope Labeled Internal Standards (SIL-IS)

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical and chromatographic properties of SIL-IS, such as 5-epi Emtricitabine-13C,15N2, are nearly identical to their unlabeled counterparts, which minimizes variations in sample preparation and analysis, leading to more accurate and precise quantification. nih.govscispace.com

Method Development and Validation in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The development of robust and reliable LC-MS/MS methods for the quantification of emtricitabine (B123318) relies heavily on the use of a suitable internal standard. journaljpri.com this compound is an excellent choice for this purpose. In these methods, the analyte and the SIL-IS are extracted from the biological matrix, separated chromatographically, and then detected by a tandem mass spectrometer. nih.govjournaljpri.com

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both emtricitabine and its labeled internal standard. For emtricitabine, a common transition is m/z 248/130, while for an emtricitabine SIL-IS labeled with 13C and 15N, the transition would be m/z 251/133. nih.govnih.gov The ratio of the analyte's response to the internal standard's response is then used to calculate the concentration of the analyte in the sample. nih.gov This approach effectively corrects for variability during sample processing and instrumental analysis. scispace.comwaters.com

Method validation is a critical step to ensure the reliability of the analytical data. This process typically involves assessing the method's linearity, accuracy, precision, selectivity, and stability under various conditions. journaljpri.comrjptonline.org The use of a SIL-IS like this compound is instrumental in achieving the stringent validation requirements set by regulatory bodies. mdpi.com

Table 1: Representative LC-MS/MS Method Parameters for Emtricitabine Analysis
ParameterTypical Conditions
Chromatographic Column Reversed-phase (e.g., C18) oup.com
Mobile Phase A mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate) nih.govrjptonline.org
Flow Rate Isocratic or gradient elution at flow rates suitable for the column dimensions (e.g., 200 µL/min) nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MS/MS Transitions Emtricitabine: m/z 248 → 130 nih.govnih.gov Emtricitabine-¹³C,¹⁵N₂: m/z 251 → 133 nih.govnih.gov

Quantification of Emtricitabine and Related Compounds in Complex Biological Matrices

This compound is crucial for the accurate quantification of emtricitabine and its metabolites in a variety of complex biological matrices. This is essential for understanding the drug's pharmacokinetics and for monitoring patient adherence to treatment regimens. nih.govucsf.edu

Plasma: Numerous LC-MS/MS methods have been developed and validated for the determination of emtricitabine in human plasma. nih.govrjptonline.orgoup.com These methods are used in pharmacokinetic studies and for therapeutic drug monitoring. nih.govoup.com The use of a SIL-IS is standard practice in these assays to ensure accuracy and precision. nih.govnih.gov

Peripheral Blood Mononuclear Cells (PBMCs): Emtricitabine is a nucleoside reverse transcriptase inhibitor that must be phosphorylated intracellularly to its active triphosphate form. researchgate.netasm.org Quantifying the levels of emtricitabine and its phosphorylated metabolites in PBMCs is critical for assessing the drug's efficacy. researchgate.netasm.org LC-MS/MS methods have been developed for the simultaneous quantification of emtricitabine and its mono-, di-, and triphosphate forms in PBMCs. researchgate.net These complex analyses benefit greatly from the use of SIL-IS to correct for the intricate extraction and analytical procedures. researchgate.net

Hair: Hair analysis offers a non-invasive way to assess long-term drug exposure. ucsf.edunih.gov Emtricitabine concentrations in hair can provide a retrospective window into a patient's adherence to therapy over weeks to months. ucsf.edunih.gov Validated LC-MS/MS methods for the analysis of emtricitabine in hair samples have been reported, often utilizing a stable isotope-labeled internal standard to ensure accurate quantification. nih.govnih.govescholarship.org

Cerebrospinal Fluid (CSF): Measuring drug concentrations in the CSF is important for evaluating its penetration into the central nervous system, a key factor in treating viral reservoirs. nih.govmdpi.com Studies have quantified emtricitabine levels in the CSF of patients, and these measurements are often correlated with plasma concentrations to determine the CSF-to-plasma ratio. nih.govnih.gov The use of a SIL-IS is essential for achieving the low limits of quantification required for CSF analysis. nih.gov

Table 2: Reported Emtricitabine Concentrations in Various Biological Matrices
Biological MatrixReported Concentration RangeReference
Plasma 10 ng/mL to 1500 ng/mL nih.govnih.gov
PBMCs (Emtricitabine-triphosphate) 0.1 to 200 pmol/sample researchgate.net
Hair 0.0200 to 4.00 ng/mg nih.govnih.gov
Cerebrospinal Fluid 0.5 ng/mL (LLQ) nih.gov

Structural and Dynamic Investigations via Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the structure and dynamics of molecules. The incorporation of stable isotopes like ¹³C and ¹⁵N into nucleosides such as 5-epi Emtricitabine-¹³C,¹⁵N₂ significantly enhances the power of NMR techniques. silantes.comacs.org

Isotope-Filtered and Isotope-Edited NMR Experiments for Conformational Analysis of Labeled Nucleosides

Isotope-filtered and isotope-edited NMR experiments are powerful techniques that leverage the presence of stable isotopes to simplify complex spectra and isolate specific signals. nih.govresearchgate.net By selectively labeling a nucleoside with ¹³C and ¹⁵N, researchers can perform experiments that only detect signals from the labeled molecule or, conversely, filter them out. researchgate.netnih.gov This is particularly useful for studying the conformation of the nucleoside both in its free form and when incorporated into a larger nucleic acid structure. nih.govoup.com These methods help in overcoming spectral overlap, a common challenge in the NMR analysis of biomolecules. acs.orgbiorxiv.org

Elucidation of Ligand-Biomolecule Interactions and Nucleic Acid Structures

The site-specific incorporation of isotope-labeled nucleosides, such as a ¹³C,¹⁵N-labeled emtricitabine analogue, into DNA or RNA is a powerful strategy for studying ligand-biomolecule interactions and elucidating nucleic acid structures. oup.comnih.govnih.gov By observing changes in the NMR signals of the labeled nucleoside upon binding to a protein or another nucleic acid, researchers can map the binding site and characterize the conformational changes that occur. oup.com Isotope labeling simplifies the crowded NMR spectra of these large complexes, making it possible to obtain detailed structural and dynamic information that would be inaccessible with unlabeled molecules. biorxiv.orgnih.gov

High-Resolution Mass Spectrometry for Isotope Tracing and Fluxomics Studies

High-resolution mass spectrometry (HRMS) enables the accurate mass measurement of molecules, which is essential for distinguishing between compounds with very similar masses. frontiersin.org When combined with stable isotope labeling, HRMS becomes a powerful tool for isotope tracing and metabolic flux analysis (fluxomics). frontiersin.orgjfda-online.com

In such studies, a stable isotope-labeled compound like 5-epi Emtricitabine-¹³C,¹⁵N₂ is introduced into a biological system. HRMS is then used to track the incorporation of the ¹³C and ¹⁵N isotopes into various metabolites over time. frontiersin.orgjfda-online.com This allows researchers to trace the metabolic pathways of the drug and to quantify the rates of different biochemical reactions. While direct studies on emtricitabine fluxomics are not widely reported, the principles of isotope tracing with HRMS are well-established for studying the metabolism of drugs and endogenous compounds. frontiersin.orgjfda-online.com This approach provides a dynamic view of metabolic networks and can reveal how a drug like emtricitabine is processed within cells. lsuhsc.edu

Mechanistic and Metabolic Research Enabled by 5 Epi Emtricitabine 13c,15n2

Elucidation of Intracellular Processing and Transformations of Nucleoside Analogues

The study of how nucleoside analogues like emtricitabine (B123318) are processed within cells is fundamental to understanding their therapeutic action and potential for resistance. The use of isotopically labeled versions such as 5-epi Emtricitabine-13C,15N2 is instrumental in these investigations. medchemexpress.comnih.gov

Emtricitabine, a synthetic nucleoside analog of cytidine (B196190), requires intracellular phosphorylation to become pharmacologically active. nih.govnps.org.au Cellular enzymes convert it to emtricitabine 5'-triphosphate. nih.gov This active metabolite then competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into viral DNA by reverse transcriptase. nih.govdrugbank.com This incorporation leads to chain termination, thereby inhibiting viral replication. drugbank.comnih.gov The process of phosphorylation is a critical step in the anabolic pathway of emtricitabine. conicet.gov.arnih.gov

The isotopic labels on this compound allow researchers to trace the molecule through these phosphorylation steps, distinguishing it from endogenous nucleosides and other metabolites. This enables the precise measurement of the rates and efficiency of active metabolite formation in different cell types and under various conditions.

Understanding the breakdown of emtricitabine is as important as understanding its activation. Following administration, a significant portion of emtricitabine is recovered unchanged in the urine (approximately 86%) and feces (approximately 14%). tga.gov.aufda.gov However, about 13% of the dose is metabolized into several degradation products. tga.gov.aufda.gov The primary metabolic pathways include the oxidation of the thiol moiety to form 3'-sulfoxide diastereomers (accounting for about 9% of the dose) and conjugation with glucuronic acid to create 2'-O-glucuronide (about 4% of the dose). drugbank.comtga.gov.au A minor amount is also converted to 5-fluorocytosine. drugbank.com In vitro studies have shown that emtricitabine does not significantly inhibit major human CYP450 enzymes, suggesting a low potential for drug-drug interactions mediated by this system. nih.govtga.gov.au

The use of this compound facilitates the identification and quantification of these metabolites. The distinct mass of the labeled compound and its fragments in mass spectrometry allows for unambiguous detection, even at low concentrations, helping to build a complete picture of its catabolic fate.

Metabolic PathwayMetabolitePercentage of Dose
Oxidation3'-sulfoxide diastereomers~9% drugbank.comtga.gov.au
Glucuronidation2'-O-glucuronide~4% drugbank.comtga.gov.au
Deamination/Degradation5-fluorocytosineMinor drugbank.com
UnchangedEmtricitabine~86% (in urine) drugbank.comtga.gov.aufda.gov

Investigations into Enzyme-Mediated Reactions and Stereoselectivity

The stereochemistry of nucleoside analogues can significantly influence their interaction with enzymes. beilstein-journals.org Research in this area is crucial for designing drugs with improved efficacy and reduced toxicity.

Enzymes involved in the metabolism of nucleosides often exhibit stereoselectivity. beilstein-journals.orgresearchgate.net For instance, deoxycytidine kinase, a key enzyme in the phosphorylation of emtricitabine, can phosphorylate both D- and L-enantiomers of nucleoside analogues, demonstrating a relaxed enantioselectivity. researchgate.net In contrast, catabolic enzymes like cytidine deaminase show a strong preference for the naturally occurring D-enantiomers. researchgate.net The unnatural L-stereochemistry of emtricitabine's active form, (-)-FTC-TP, affects its binding within the active site of viral polymerases and human polymerases, like Pol γ. mdpi.compnas.org The development of resistance to NRTIs like emtricitabine is often linked to the enzyme's ability to discriminate between the drug and natural nucleotides. mdpi.com

The efficiency with which enzymes metabolize different stereoisomers can vary significantly. While the activating enzyme deoxycytidine kinase can phosphorylate both D- and L-enantiomers with comparable efficiency, deactivating enzymes are highly selective for D-cytidine analogues. researchgate.net This differential specificity is a key factor in the pharmacological profile of L-nucleoside analogues like emtricitabine. The use of isotopically labeled stereoisomers, such as this compound, allows for direct comparison of the metabolic rates and pathways of different stereoisomers when incubated with purified enzymes or cellular extracts.

Research on Stereoisomeric Impact on Biological Fate and Interactions

The three-dimensional arrangement of atoms in a drug molecule can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. acs.orgresearchgate.net Emtricitabine is the (-)-enantiomer of a thio-analogue of cytidine. tga.gov.aunih.gov While both enantiomers of some nucleoside analogs can be phosphorylated, the resulting triphosphates may have different affinities for target enzymes and different susceptibilities to degradation. researchgate.netresearchgate.net

Broader Scientific Contributions and Future Perspectives

Role in Developing Robust Reference Standards for Pharmaceutical Research and Quality Control

Isotopically labeled compounds are crucial tools in pharmaceutical research and quality control, and 5-epi Emtricitabine-13C,15N2 serves as a prime example of a robust reference standard. musechem.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products. synthinkchemicals.com

In the manufacturing of the antiretroviral drug Emtricitabine (B123318), various impurities can arise, including its epimer, 5-epi Emtricitabine. pharmaffiliates.comacanthusresearch.com Regulatory agencies require strict monitoring and control of such impurities. This is where an isotopically labeled version of the impurity, such as this compound, becomes invaluable.

The primary application of this compound is as an internal standard in analytical techniques, most notably in mass spectrometry (MS). musechem.com When analyzing a sample of Emtricitabine for the presence of the 5-epi impurity, a known quantity of the labeled this compound is added. Because the labeled and unlabeled compounds are chemically identical, they behave in the same manner during sample preparation and chromatographic separation. However, due to the incorporation of heavier isotopes (Carbon-13 and Nitrogen-15), the labeled compound has a distinct, higher molecular weight. lgcstandards.com This mass difference allows the mass spectrometer to differentiate between the impurity and the internal standard, enabling precise and accurate quantification of the 5-epi Emtricitabine impurity in the drug sample. chemicalsknowledgehub.com This method is essential for ensuring that each batch of the final drug product meets the stringent purity requirements set by pharmacopeias and regulatory bodies. synzeal.com The use of such stable isotope-labeled standards is critical for method validation, stability studies, and quality control throughout the drug development lifecycle. synzeal.com

Contributions to Understanding Nucleoside Analogue Chemistry and Biochemistry

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), a synthetic nucleoside analog of cytidine (B196190). nih.govpatsnap.com It works by being incorporated into the growing viral DNA chain, causing premature termination and thus inhibiting the replication of HIV. patsnap.comdrugbank.com The stereochemistry of nucleoside analogues is critical to their biological activity. Even minor changes, such as the epimerization at the 5-position to form 5-epi Emtricitabine, can significantly alter the molecule's interaction with the target enzyme, in this case, HIV reverse transcriptase.

The study of impurities and epimers like 5-epi Emtricitabine provides valuable insights into the structure-activity relationship (SAR) of nucleoside analogues. By comparing the biological activity of Emtricitabine with its epimer, researchers can better understand the specific structural requirements for potent antiviral activity.

Isotopically labeled versions of these compounds, including this compound, are instrumental in these biochemical investigations. The labels act as tracers, allowing scientists to follow the metabolic fate of the compound within biological systems. For instance, researchers can use labeled compounds to study drug-protein interactions, determine metabolic pathways, and investigate the mechanisms of action and potential off-target effects at a molecular level. musechem.com These studies contribute to a deeper understanding of nucleoside analogue biochemistry, which can inform the design of new, more effective, and safer antiviral drugs.

Emerging Technologies and Future Directions in Isotope-Assisted Research Methodologies

The field of isotope-assisted research is continually evolving, driven by advancements in analytical instrumentation and synthetic chemistry. The utility of compounds like this compound is enhanced by these emerging technologies.

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-ToF) and Orbitrap MS, offers increased sensitivity and resolving power. pharmtech.com This allows for the detection and quantification of labeled compounds and their metabolites at ever-lower concentrations, which is particularly beneficial in microdosing studies and for analyzing complex biological matrices. metsol.com Furthermore, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are becoming more sophisticated, enabling more detailed structural elucidation of metabolites. pharmtech.comnih.gov

Advances in synthetic chemistry are making the incorporation of stable isotopes into complex molecules more efficient. acs.org Late-stage isotopic labeling techniques allow for the introduction of isotopes into a molecule at a later point in the synthetic sequence, which can reduce costs and timelines for producing labeled reference standards. chemicalsknowledgehub.comacs.org

In the future, we can expect wider adoption of isotope-assisted metabolic flux analysis (iMFA) to provide a more dynamic and quantitative picture of cellular metabolism in response to drug treatment. nih.gov The integration of various analytical techniques, such as coupling capillary electrophoresis with mass spectrometry (CE-MS) and ion mobility-mass spectrometry (IM-MS), will provide multidimensional data, offering unprecedented insights into the behavior of drugs and their impurities in biological systems. pharmtech.com These advancements will continue to underscore the critical role of isotopically labeled compounds like this compound in advancing pharmaceutical science and ensuring the quality and safety of medicines.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 5-epi Emtricitabine-<sup>13</sup>C,<sup>15</sup>N2 with high isotopic purity?

  • Methodological Answer : Synthesis should prioritize isotopic labeling using <sup>13</sup>C- and <sup>15</sup>N-enriched precursors under controlled reaction conditions. Purification via reverse-phase HPLC or column chromatography is critical to isolate the labeled compound from unlabeled byproducts. Isotopic purity can be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for characterizing isotopic enrichment and structural integrity in 5-epi Emtricitabine-<sup>13</sup>C,<sup>15</sup>N2?

  • Methodological Answer : Combine quantitative <sup>13</sup>C NMR to assess carbon labeling efficiency and tandem mass spectrometry (MS/MS) to confirm nitrogen-15 incorporation. Cross-validate results with isotopic ratio measurements using isotope-ratio mass spectrometry (IRMS) to ensure batch-to-batch consistency. Refer to regulatory databases (e.g., ATSDR, EFSA) for benchmarking spectral data .

Q. How should researchers design stability studies for 5-epi Emtricitabine-<sup>13</sup>C,<sup>15</sup>N2 under varying storage conditions?

  • Methodological Answer : Implement accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) to monitor degradation products. Compare degradation kinetics against unlabeled Emtricitabine to isolate isotope-specific effects .

Advanced Research Questions

Q. How can factorial design be applied to study the combined effects of isotopic labeling and reaction parameters on 5-epi Emtricitabine-<sup>13</sup>C,<sup>15</sup>N2 synthesis?

  • Methodological Answer : Use a 2<sup>k</sup> factorial design to evaluate factors such as temperature, catalyst concentration, and isotopic precursor ratios. Analyze main effects and interactions via ANOVA, followed by response surface modeling to optimize yield and isotopic purity. This approach reduces experimental runs while identifying critical variables .

Q. What strategies resolve contradictions in pharmacokinetic data between isotopically labeled and unlabeled Emtricitabine analogs?

  • Methodological Answer : Conduct parallel in vitro metabolic assays (e.g., liver microsomes) under identical conditions. Use stable isotope tracing (<sup>13</sup>C/<sup>15</sup>N) to differentiate labeled vs. unlabeled metabolite pathways. Apply Bayesian statistical models to account for variability in isotopic dilution effects .

Q. How can theoretical frameworks guide mechanistic studies of 5-epi Emtricitabine-<sup>13</sup>C,<sup>15</sup>N2 in antiviral activity?

  • Methodological Answer : Link hypotheses to density functional theory (DFT) calculations to predict isotopic effects on molecular interactions (e.g., binding affinity to reverse transcriptase). Validate computationally derived mechanisms with surface plasmon resonance (SPR) assays measuring labeled vs. unlabeled compound binding kinetics .

Q. What methodologies address batch-to-batch variability in <sup>13</sup>C/<sup>15</sup>N isotopic abundance during large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line Raman spectroscopy, to monitor isotopic incorporation in real time. Use multivariate statistical process control (MSPC) to detect deviations and adjust synthesis parameters dynamically .

Methodological Best Practices

  • Data Validation : Replicate critical experiments across independent labs using harmonized protocols (e.g., ISO/IEC 17025) to ensure reproducibility. Cross-reference results with primary literature and regulatory guidelines (e.g., USP, EP) .
  • Ethical and Safety Compliance : Adhere to chemical hygiene plans (CHPs) for handling labeled compounds, including waste disposal protocols for radioactive/non-radioactive isotopes. Document safety assessments using AEGL and NIOSH criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.